2-[(4-chlorophenyl)sulfanyl]-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]propanamide
Description
2-[(4-chlorophenyl)sulfanyl]-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]propanamide is an organic compound that features a complex structure with a combination of aromatic and heterocyclic elements
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O2S/c1-14(26-16-10-8-15(21)9-11-16)19(24)22-18-7-3-2-6-17(18)20(25)23-12-4-5-13-23/h2-3,6-11,14H,4-5,12-13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCRMOBDBRKDUPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C(=O)N2CCCC2)SC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Sulfanyl Intermediate: The initial step involves the reaction of 4-chlorothiophenol with an appropriate halogenated precursor to form the 4-chlorophenylsulfanyl intermediate.
Amide Bond Formation: The intermediate is then reacted with 2-(pyrrolidin-1-ylcarbonyl)benzoic acid or its derivatives under amide coupling conditions. Common reagents for this step include carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) and coupling agents like 1-hydroxybenzotriazole (HOBt).
Final Coupling: The final step involves the coupling of the amide intermediate with a suitable propanamide derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-[(4-chlorophenyl)sulfanyl]-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]propanamide undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid (for nitration), halogens (for halogenation), sulfuric acid (for sulfonation).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro derivatives, halogenated derivatives, sulfonated derivatives.
Scientific Research Applications
2-[(4-chlorophenyl)sulfanyl]-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]propanamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological systems, including its binding affinity and specificity towards certain proteins or nucleic acids.
Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including the synthesis of advanced intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through various pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-chlorophenyl)sulfanyl]-N-[2-(morpholin-4-ylcarbonyl)phenyl]propanamide
- 2-[(4-chlorophenyl)sulfanyl]-N-[2-(piperidin-1-ylcarbonyl)phenyl]propanamide
- 2-[(4-chlorophenyl)sulfanyl]-N-[2-(azepan-1-ylcarbonyl)phenyl]propanamide
Uniqueness
2-[(4-chlorophenyl)sulfanyl]-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]propanamide is unique due to the presence of the pyrrolidinyl group, which imparts specific steric and electronic properties. This differentiates it from similar compounds with different heterocyclic groups, affecting its binding affinity, reactivity, and overall biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
